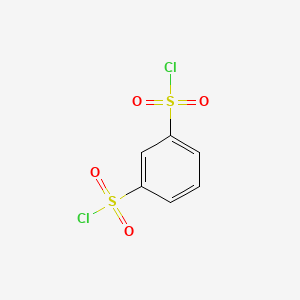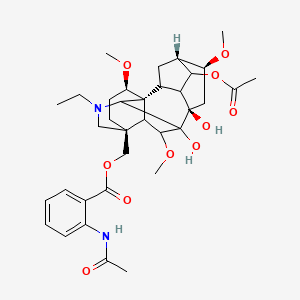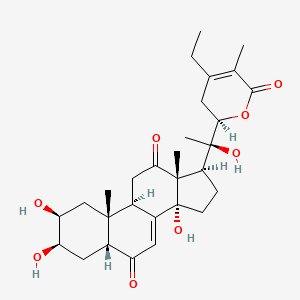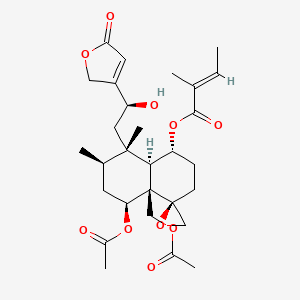
1,3-ベンゼンスルホニルクロリド
概要
説明
1,3-Benzenedisulfonyl chloride, also known as benzene-1,3-disulfonyl chloride, is an organic compound with the chemical formula C6H4Cl2O4S2. It is a colorless to light brown crystalline solid that is soluble in common organic solvents such as dichloromethane and dimethyl sulfoxide. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals .
科学的研究の応用
1,3-Benzenedisulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Used as an intermediate in the production of drugs and other therapeutic agents.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
作用機序
1,3-Benzenedisulfonyl chloride, also known as Benzene-1,3-disulfonyl dichloride, is an organic compound with a variety of applications in organic synthesis . Here is an overview of its mechanism of action:
Target of Action
The primary targets of 1,3-Benzenedisulfonyl chloride are organic compounds that contain nucleophilic functional groups. These include amines, alcohols, and thiols, among others .
Mode of Action
1,3-Benzenedisulfonyl chloride acts as a sulfonylating agent. It reacts with nucleophilic functional groups in target molecules, leading to the formation of sulfonamides, sulfonic esters, and sulfonic thioesters . This reaction is facilitated by the chloride leaving groups attached to the sulfonyl moieties in the 1,3-Benzenedisulfonyl chloride molecule .
Biochemical Pathways
For instance, some sulfonamides are used as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
Pharmacokinetics
Due to its reactivity, it is expected to rapidly react in biological systems, potentially leading to various metabolites .
Result of Action
The result of 1,3-Benzenedisulfonyl chloride’s action is the formation of new organic compounds, such as sulfonamides, sulfonic esters, and sulfonic thioesters . These compounds can have a variety of properties and uses, depending on the nature of the original nucleophile .
Action Environment
The action of 1,3-Benzenedisulfonyl chloride is influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis of the compound . Additionally, the reaction rate can be influenced by the temperature and the pH of the environment .
Please note: This compound is corrosive and can cause burns and eye damage. It may cause respiratory irritation and may cause an allergic skin reaction. Always handle it with appropriate safety precautions .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzenedisulfonyl chloride can be synthesized through several methods:
From m-benzenedisulfonic acid and phosphorus pentachloride: This method involves the reaction of m-benzenedisulfonic acid with phosphorus pentachloride, resulting in the formation of 1,3-benzenedisulfonyl chloride.
From benzenesulfonyl chloride and chlorosulfuric acid: Another method involves the reaction of benzenesulfonyl chloride with chlorosulfuric acid.
From 1,3-benzenedithiol and chlorine in acetic acid: This alternative method involves the reaction of 1,3-benzenedithiol with chlorine in acetic acid.
Industrial Production Methods
Industrial production of 1,3-benzenedisulfonyl chloride typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is usually purified by crystallization from chloroform or benzene/petroleum ether and dried under reduced pressure .
化学反応の分析
Types of Reactions
1,3-Benzenedisulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Hydrolysis: It reacts with water to form 1,3-benzenedisulfonic acid.
Common Reagents and Conditions
Amines: React with 1,3-benzenedisulfonyl chloride to form sulfonamides.
Alcohols: React to form sulfonates.
Water: Reacts to form 1,3-benzenedisulfonic acid.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
1,3-Benzenedisulfonic acid: Formed from hydrolysis.
類似化合物との比較
1,3-Benzenedisulfonyl chloride can be compared with other similar compounds such as:
1,4-Benzenedisulfonyl chloride: Similar structure but with sulfonyl chloride groups at the 1 and 4 positions.
1,2-Benzenedisulfonyl chloride: Similar structure but with sulfonyl chloride groups at the 1 and 2 positions.
Benzenesulfonyl chloride: Contains only one sulfonyl chloride group.
The uniqueness of 1,3-benzenedisulfonyl chloride lies in the positioning of the sulfonyl chloride groups at the 1 and 3 positions, which influences its reactivity and the types of derivatives it can form .
特性
IUPAC Name |
benzene-1,3-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIQZUMMPOYCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060407 | |
| Record name | 1,3-Benzenedisulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-47-7 | |
| Record name | 1,3-Benzenedisulfonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedisulfonyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedisulfonyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,3-di(sulphonyl chloride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BENZENEDISULFONYL DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29M4XRF3V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![dimethoxy-[(2-methyl-1,3-oxathiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane](/img/structure/B1664464.png)
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)





![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)


